molecular formula C9H18N2 B136534 3-(Pyrrolidin-1-yl)piperidine CAS No. 144243-28-7

3-(Pyrrolidin-1-yl)piperidine

Cat. No.: B136534
CAS No.: 144243-28-7
M. Wt: 154.25 g/mol
InChI Key: DSRVXZMXCPNZDO-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-1-yl)piperidine is a heterocyclic organic compound that features both a pyrrolidine and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its conformational rigidity and potential biological activities. The presence of both nitrogen-containing rings makes it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the known methods for synthesizing 3-(Pyrrolidin-1-yl)piperidine involves the exhaustive catalytic hydrogenation of pyrrolylpyridine. This process can be broken down into the following steps :

    Condensation Reaction: 3-aminopyridine is condensed with 2,5-dimethoxytetrahydrofuran in the presence of acetic acid. The reaction mixture is refluxed for 12 hours, followed by cooling, neutralization, and extraction to yield pyrrolylpyridine.

    Catalytic Hydrogenation: The pyrrolylpyridine is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst. The reaction is carried out in methanol with the addition of hydrochloric acid to enhance the hydrogenation process. This results in the formation of this compound.

Industrial Production Methods

The industrial production of this compound typically involves scaling up the above-mentioned synthetic route. The use of palladium on carbon as a catalyst and the addition of hydrochloric acid are crucial for achieving high yields and purity. The process is optimized to ensure cost-effectiveness and scalability for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-1-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Hydrogenated derivatives with varying degrees of saturation.

    Substitution: Functionalized derivatives with different substituents on the nitrogen atoms.

Scientific Research Applications

3-(Pyrrolidin-1-yl)piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog with only a five-membered nitrogen-containing ring.

    Piperidine: Another analog with a six-membered nitrogen-containing ring.

    N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness

3-(Pyrrolidin-1-yl)piperidine is unique due to the presence of both pyrrolidine and piperidine rings, which confer distinct conformational and electronic properties. This dual-ring structure enhances its versatility as a scaffold for drug development and other applications.

Properties

IUPAC Name

3-pyrrolidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-7-11(6-1)9-4-3-5-10-8-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRVXZMXCPNZDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The fumarate of the title compound of Example 5 (2.00 g, 5.40 mmol) was suspended in CHCl3 (20 mL) and the solution was treated with CF3COOH (25 mL). TLC (solvent system A) indicated the reaction to be complete after 10 min at rt. The solvent was evaporated in vacuo and the residue was dissolved in cold (5° C.) 50% aqueous NaOH (100 mL) and extracted with CHCl3 (2×100 mL). The combined organic layer was dried (Na2SO4) and the solvent was evaporated in vacuo to give the title compound (0.80 g, quantitative) as a colorless oil. The HBr salt of the title compound crustallized from 2-propanol: mp 217°-218° C.; 1H-NMR (CDCl3) ∂ 3.22 (dm, Jgem +11 Hz, 1H), 2.94 (dm, Jgem +12 Hz, 1H), 2.48-2.62 (complex m, 6H), 1.98-2.11 (complex m, 2H), 1.65-1.82 (complex m, 6H), 1.30-1.54 (complex m, 2H); CIMS (calcd for C9H18N2): 155. Found (MH+): 155; Anal. (calcd for C9H20Br2N2): C, H, N.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Pyrrolidin-1-yl)piperidine
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3-(Pyrrolidin-1-yl)piperidine
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3-(Pyrrolidin-1-yl)piperidine

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